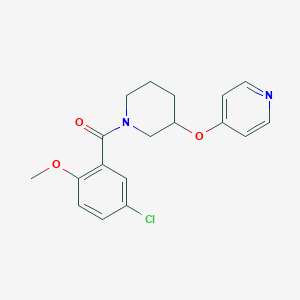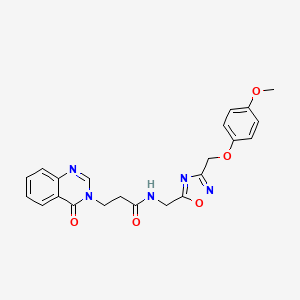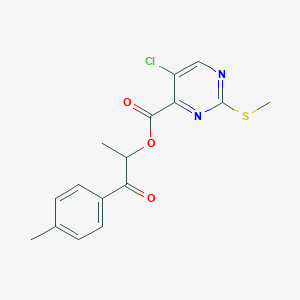![molecular formula C20H20N4O3S2 B2613231 ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1286700-16-0](/img/structure/B2613231.png)
ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, an azetidine-3-carboxamido group, and a dihydro-4H-cyclopenta[d]thiazole-4-carboxylate group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole without using any catalyst has been used to synthesize related compounds .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The transformation of the product into a thioamide derivative has been indicated by groups at 8.49 ppm and 12.97 ppm .Physical And Chemical Properties Analysis
The compound has been characterized by IR and NMR spectroscopy . The IR spectrum shows characteristic peaks for various functional groups, and the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .科学的研究の応用
Synthesis and Characterization Ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate and its derivatives have been synthesized through various chemical reactions, showcasing their potential in the creation of novel compounds with diverse structural features. The synthesis involves interactions with different chemical reagents under specific conditions, leading to the formation of various novel compounds with confirmed structures through elemental analysis and spectroscopic data. This exploration indicates a broad avenue for chemical synthesis, offering a platform for developing new materials with potential applications in various fields, including medicinal chemistry (Mohamed, 2014).
Anticancer Activity In the realm of medicinal chemistry, derivatives of ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate have been studied for their potential anticancer properties. Research has demonstrated that certain compounds synthesized from this chemical framework exhibit interesting anticancer activity. For example, compounds were screened for their cytotoxicity against various cancer cell lines, revealing significant antiproliferative potential. Such findings underscore the compound's relevance in developing novel therapeutic agents targeting cancer, highlighting its potential role in the discovery of new anticancer drugs (Gad et al., 2020).
Antibacterial and Antioxidant Activities Beyond anticancer research, derivatives of ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate have been evaluated for their antibacterial and antioxidant activities. The synthesis and biological evaluation of these compounds have provided insight into their potential as multifunctional agents capable of addressing various health-related challenges. Notably, some compounds have shown promising antibacterial properties, contributing to the pool of candidates for new antibiotic drugs. This multifaceted approach to studying the compound's derivatives illustrates the broad spectrum of potential applications in healthcare and pharmaceutical development (Bhoi et al., 2016).
将来の方向性
特性
IUPAC Name |
ethyl 2-[[1-(1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-2-27-18(26)12-7-8-15-16(12)22-19(28-15)23-17(25)11-9-24(10-11)20-21-13-5-3-4-6-14(13)29-20/h3-6,11-12H,2,7-10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMGCZWGUHKOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)



![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)



![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)




